2-Cyclohexyl-2-propyl acetate
Description
Significance of Ester Compounds in Organic Synthesis and Chemical Science
Esters are a cornerstone of organic chemistry, defined by the presence of a carbonyl group adjacent to an ether linkage. numberanalytics.com Their importance stems from their remarkable versatility, serving as crucial intermediates in a multitude of synthetic pathways for creating complex organic molecules. numberanalytics.comsolubilityofthings.com This versatility is a direct result of their distinct physical and chemical properties, which can be fine-tuned to suit various applications. numberanalytics.com
In the realm of organic synthesis, esters are pivotal building blocks. numberanalytics.com They participate in a wide array of chemical transformations, making them indispensable tools for chemists. solubilityofthings.com Their role extends to polymer chemistry, where they function as monomers in the synthesis of polyesters, a class of polymers with applications ranging from industrial materials to biomedical devices due to their tailorable properties like thermal stability and biodegradability. numberanalytics.com
Beyond the laboratory, esters are ubiquitous in nature. They are integral components of essential oils, contributing to the characteristic fragrances and flavors of many fruits and flowers. solubilityofthings.com For instance, isoamyl acetate (B1210297) is the primary flavor component of bananas. solubilityofthings.com Esters also play a vital role in biological processes, including metabolism and cellular signaling pathways. numberanalytics.com Fatty acid esters, for example, are involved in energy storage. numberanalytics.com
Overview of Research Trajectories for Cyclic Ester Structures
The study of cyclic esters, a specific subset of ester compounds, is a particularly active area of research. A significant focus within this field is the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. rsc.org Researchers are actively exploring various stimuli, including light, to initiate and control these polymerization reactions with greater precision. rsc.org The development of switchable catalysts for ROP is a relatively new and promising research direction. rsc.org
Another key research trajectory involves the synthesis and manipulation of cyclic oligoesters. Scientists are developing methods to control the size and structure of these rings, which could have applications in areas like cation binding and the development of novel macromolecular assemblies. pnas.org The use of supported metal catalysts that can be recycled is also a focus, aiming for more sustainable and efficient synthetic processes. pnas.org
Furthermore, the topological structure of polymers derived from cyclic esters is a subject of intense investigation. acs.org Recent studies have shown that cyclic polymers can exhibit improved properties, such as better biocompatibility, compared to their linear counterparts. acs.org This has led to the exploration of new synthetic strategies to create multi-cyclic polymer structures with unique topologies for applications like gene delivery. acs.org
Positioning 2-Cyclohexyl-2-propyl Acetate within Current Academic Inquiry
While broad research trends focus on the polymerization and macrocyclic structures of esters, the specific compound This compound finds its primary place within academic and industrial inquiry due to its fragrance properties. ontosight.aigoogle.com Its chemical formula is C₁₁H₂₀O₂. nih.gov This ester is noted for its potential use in perfumery. ontosight.aigoogle.com
Research into closely related cyclohexyl acetate derivatives provides context for the academic interest in this class of compounds. For instance, cyclohexyl acetate itself is a versatile solvent and an intermediate in the synthesis of other chemicals. nbinno.com Studies on cyclohexyl acetate have explored its synthesis through methods like direct esterification of cyclohexanol (B46403) with acetic acid. nbinno.com Furthermore, the hydrogenation of cyclohexyl acetate to produce cyclohexanol is a process of industrial importance. mdpi.com
While specific, in-depth academic studies solely focused on this compound are not extensively documented in publicly available research, its existence and properties place it within the broader landscape of research on fragrance chemicals and the synthesis of novel ester compounds. The investigation of its unique scent profile and potential applications in the fragrance industry is a likely area of commercial research and development. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
60388-73-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-cyclohexylpropan-2-yl acetate |
InChI |
InChI=1S/C11H20O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h10H,4-8H2,1-3H3 |
InChI Key |
ANCMOAJSZHXJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Cyclohexyl 2 Propyl Acetate
Esterification Approaches to 2-Cyclohexyl-2-propyl Acetate (B1210297)
Esterification remains the most direct and widely practiced method for synthesizing esters. This involves the reaction of a carboxylic acid (or its derivative) with an alcohol. For 2-Cyclohexyl-2-propyl acetate, this would typically involve the reaction of 2-cyclohexyl-2-propanol with acetic acid or one of its derivatives.
Conventional Esterification Techniques
The most common conventional method is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. acs.orgresearchgate.net
Reaction Scheme: (CH₃)₂C(C₆H₁₁)OH + CH₃COOH ⇌ CH₃COOC(CH₃)₂(C₆H₁₁) + H₂O
This reaction is a reversible equilibrium process. acs.org To drive the reaction towards the formation of the ester product, it is necessary to either use a large excess of one of the reactants (typically the less expensive one) or to remove water as it is formed. acs.org Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus.
Strong acid catalysts are essential for protonating the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of 2-cyclohexyl-2-propanol. acs.org
Commonly Used Acid Catalysts:
Concentrated Sulfuric Acid (H₂SO₄)
p-Toluenesulfonic Acid (p-TsOH)
Dry Hydrogen Chloride (HCl)
A significant challenge in the esterification of tertiary alcohols like 2-cyclohexyl-2-propanol is the competing elimination (dehydration) reaction, which leads to the formation of an alkene (2-cyclohexylpropene). This side reaction is also acid-catalyzed and can become the major pathway, significantly reducing the yield of the desired ester. Careful control of reaction temperature and the choice of catalyst are crucial to minimize this side reaction.
An alternative to using acetic acid is to use a more reactive acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. These reagents react more readily with alcohols and the reactions are often irreversible. However, these methods also have drawbacks. The reaction with acetyl chloride produces corrosive hydrogen chloride gas, while the use of acetic anhydride results in the formation of acetic acid as a byproduct, which must be separated from the product.
Heterogeneous Catalysis in Ester Synthesis Relevant to Cyclohexyl Acetates
To overcome the problems associated with homogeneous acid catalysts, such as corrosion, difficulty in separation, and environmental pollution, heterogeneous solid acid catalysts have been extensively investigated for esterification reactions. researchgate.netgoogle.com These catalysts offer advantages like easy separation from the reaction mixture, reusability, and often, higher selectivity. researchgate.net
For the synthesis of cyclohexyl acetates, a variety of solid acid catalysts have been shown to be effective. acs.org These include:
Ion-exchange resins: Macroreticular resins like Amberlyst-15 are widely used due to their high acidity and thermal stability. google.com
Zeolites and Molecular Sieves: Materials like ZSM-5 have been used to catalyze the addition of acetic acid to cyclohexene (B86901) to produce cyclohexyl acetate, a reaction that avoids the use of an alcohol precursor altogether. A composite L/ZSM-5 molecular sieve has demonstrated good stability and high conversion rates for this process.
Heteropolyacids: These catalysts, such as phosphotungstic acid supported on various materials, exhibit strong Brønsted acidity and are effective for esterification.
Sulfated Zirconia and other Solid Superacids: These materials possess very high acid strength and can catalyze esterification under milder conditions.
The application of these catalysts to the synthesis of this compound would involve reacting 2-cyclohexyl-2-propanol with acetic acid over a packed bed or in a slurry reactor. The mechanism is similar to homogeneous catalysis, involving the protonation of acetic acid on the acidic sites of the catalyst surface. The porous structure of these catalysts can sometimes offer shape selectivity, potentially influencing the product distribution. The water-tolerance of the solid acid is also a critical factor, as water produced during the reaction can adsorb onto the catalyst surface and reduce its activity. researchgate.net
| Catalyst Type | Examples | Key Advantages | Potential Challenges for Tertiary Alcohols |
|---|---|---|---|
| Ion-Exchange Resins | Amberlyst-15, Dowex 50W | High acidity, readily available, reusable | Limited thermal stability, potential for dehydration |
| Zeolites | ZSM-5, L/ZSM-5 | Shape selectivity, high thermal stability | Pore size limitations for bulky substrates |
| Heteropolyacids | H₃PW₁₂O₄₀ on silica (B1680970) | Very high Brønsted acidity | Leaching of active species, deactivation by water |
| Solid Superacids | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Extremely high acid strength, can be active at low temperatures | Can strongly promote dehydration |
Alternative Synthetic Routes to this compound
Beyond the direct esterification of the parent alcohol, alternative pathways could be envisaged, though they are likely more complex. One such route could be the addition of acetic acid across the double bond of 2-cyclohexylpropene. This reaction, typically acid-catalyzed, would need to follow Markovnikov's rule to yield the desired tertiary acetate.
Reaction Scheme: C₆H₁₀=C(CH₃)₂ + CH₃COOH → CH₃COOC(CH₃)₂(C₆H₁₁)
This approach is analogous to the industrial synthesis of cyclohexyl acetate from cyclohexene and acetic acid. mdpi.comnih.gov Solid acid catalysts, such as zeolites or heteropolyacids, could be particularly effective for this type of addition reaction, potentially offering a route that avoids the problematic dehydration-prone tertiary alcohol intermediate. proquest.com
Transesterification Processes and Related Challenges
Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. nih.gov While widely used, its application for producing tertiary esters like this compound is fraught with challenges.
A primary obstacle is the inherent reversibility of the reaction. nih.gov To achieve a high yield of the desired ester, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of one reactant or by continuously removing one of the products as it forms. nih.govlibretexts.org
Another significant challenge arises from the structure of the tertiary alcohol precursor. The reactivity of alcohols in esterification generally follows the descending order: primary > secondary > tertiary. researchgate.netache.org.rs This reduced reactivity in tertiary alcohols is largely attributed to steric hindrance. quora.com The bulky cyclohexyl and propyl groups attached to the tertiary carbon atom in 2-cyclohexyl-2-propanol physically obstruct the approach of the acylating agent, slowing down the reaction rate.
Furthermore, the conditions often required for transesterification, particularly with acid catalysts, can promote undesirable side reactions. Tertiary alcohols are particularly susceptible to dehydration under acidic conditions, leading to the formation of alkenes. chemistrysteps.com The use of enzymatic catalysts, such as lipases, which can operate under milder conditions, is often not a viable alternative as they tend to be inactive with tertiary alcohols. mdpi.com The presence of water or free fatty acids in the feedstock can also negatively impact the reaction by causing hydrolysis or soap formation, respectively, further complicating the process. nih.gov
Novel Reaction Design for Cyclohexyl Acetate Production
To overcome the thermodynamic limitations and operational difficulties associated with conventional ester production, innovative process designs have been developed. One such advancement, particularly relevant to the production of cyclohexyl acetates, is the side-reactor column (SRC) configuration. nih.govacs.org This design integrates a vacuum distillation column with atmospheric side reactors, offering a more efficient alternative to traditional reactive distillation (RD). nih.govresearchgate.net
In this configuration, the more volatile reactants (such as cyclohexene and acetic acid) are concentrated in the upper section of the column and circulated through external reactors containing the catalyst. nih.govacs.org The less volatile product, cyclohexyl acetate, is collected from the bottom of the column. acs.org This separation of reaction and distillation zones allows for optimal conditions for both processes, which is often a challenge in a single RD unit. nih.gov The SRC design avoids the need for high-pressure steam and provides ample space for the catalyst. acs.org Studies have shown that an optimized SRC process can reduce the total annual cost by approximately 44.81% compared to a conventional reactive distillation process. nih.govresearchgate.net
| Parameter | Conventional Reactive Distillation | Side-Reactor Column (SRC) |
| Operating Principle | Reaction and separation occur in a single unit. | Separation in a vacuum column, reaction in coupled atmospheric reactors. nih.govacs.org |
| Thermodynamic Limitation | Can be limited by unfavorable equilibrium. | Overcomes thermodynamic restrictions by separating products from reactants. nih.gov |
| Energy Consumption | Higher, often requires high-pressure steam. nih.gov | Lower, avoids the use of high-pressure steam. acs.org |
| Catalyst Loading | Limited by tray or packing geometry. nih.gov | Flexible, provides a dedicated zone for catalyst. acs.org |
| Cost Efficiency | Higher total annual cost (TAC). | Optimized designs can save ~44.81% of TAC. nih.govresearchgate.net |
Mechanistic Investigations of this compound Synthesis
Understanding the underlying kinetics, thermodynamics, and reaction steps is crucial for optimizing the synthesis of this compound.
Kinetic Modeling and Thermodynamic Studies
Due to the scarcity of direct data for this compound, kinetic and thermodynamic insights are drawn from analogous systems, such as the synthesis of cyclohexyl acetate from cyclohexene and acetic acid. The kinetics of this esterification over a sulfonic acid-type styrene (B11656) cation exchange resin have been successfully described using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. nih.govacs.org The LHHW approach is a powerful tool for modeling reactions where the adsorption of reactants onto the catalyst surface is a key factor. fkit.hr
The reaction rate (rCyAc) in this system can be expressed by a kinetic model that accounts for the concentrations of the reactants and products. nih.govacs.org
Kinetic Parameters for Cyclohexyl Acetate Synthesis
| Parameter | Value/Description |
|---|---|
| Kinetic Model | Langmuir-Hinshelwood-Hougen-Watson (LHHW). nih.govacs.org |
| Catalyst | Sulfonic acid-type styrene cation exchange resin. acs.org |
| Reaction Rate (rCyAc) | A function of temperature and molar concentrations of reactants and products. acs.org |
Thermodynamic studies provide essential data on the energy changes and equilibrium position of the reaction. The esterification of cyclohexene with acetic acid is an exothermic reaction. acs.org
Thermodynamic Data for Cyclohexyl Acetate Synthesis
| Thermodynamic Parameter | Value |
|---|
| Heat of Reaction (ΔH) | 40 kJ/mol. nih.govacs.org |
This positive value indicates that heat is released during the reaction. Understanding such thermodynamic properties is vital for reactor design and for controlling the reaction to maximize yield. acs.org
Reaction Mechanism Elucidation for Ester Formation
The formation of this compound from 2-cyclohexyl-2-propanol and acetic acid typically proceeds via the Fischer esterification mechanism, especially in the presence of a strong acid catalyst like sulfuric acid. byjus.comvnaya.com This mechanism is a classic example of nucleophilic acyl substitution and involves several reversible steps. chemistrysteps.combyjus.com
The reaction mechanism unfolds as follows:
Protonation of the Carbonyl Group : The process begins with the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgvnaya.comchemguide.co.uk
Nucleophilic Attack : The alcohol (2-cyclohexyl-2-propanol) acts as a nucleophile, with one of its oxygen lone pairs attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. byjus.comchemguide.co.uk
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This proton transfer converts a hydroxyl group into a good leaving group (water). libretexts.orgbyjus.comvnaya.com
Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. libretexts.orgbyjus.com
Deprotonation : In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound. This step also regenerates the acid catalyst, allowing it to participate in another reaction cycle. libretexts.orgchemguide.co.uk
Advanced Analytical Characterization and Method Development for 2 Cyclohexyl 2 Propyl Acetate
Chromatographic Separation Techniques
Chromatographic techniques are pivotal for the separation and quantification of 2-Cyclohexyl-2-propyl acetate (B1210297) from complex mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar and non-volatile compounds. For 2-Cyclohexyl-2-propyl acetate, reversed-phase (RP) HPLC is the most common approach. sielc.comsielc.com A C18 column is typically employed, which separates compounds based on their hydrophobicity.
A standard HPLC method for the analysis of this compound would involve a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.comsielc.com An acidic modifier, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of this compound. sielc.com Detection is typically achieved using a UV detector, as the ester functional group exhibits some absorbance at lower wavelengths. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (MeCN) and water with 0.1% phosphoric acid |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like this compound, making it ideal for both structural confirmation and purity assessment. gcms.czconnectjournals.com In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous structural identification. For this compound, common fragmentation pathways would involve the loss of the acetyl group, the cyclohexyl group, and various rearrangements. The purity of the compound can be assessed by integrating the peak area of the parent compound and comparing it to the areas of any impurity peaks present in the chromatogram. mdpi.com
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| MS Transfer Line Temp | 280 °C |
Since this compound possesses a chiral center at the tertiary carbon atom to which the cyclohexyl and acetate groups are attached, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. wikipedia.org This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. wvu.edu
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. chromatographyonline.com The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a critical application of chiral chromatography. heraldopenaccess.us By comparing the peak areas of the two enantiomers, the ee can be calculated, which is crucial in fields such as asymmetric synthesis and pharmaceutical analysis. uma.es
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Spectroscopic Characterization Beyond Basic Identification
While basic spectroscopic techniques provide initial identification, advanced methods are necessary for complete structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. taylorandfrancis.com One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the cyclohexyl protons, the methyl protons of the propyl group, and the acetyl methyl protons. Similarly, the ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural insights by revealing connectivity between atoms. science.govyoutube.comsdsu.edu A COSY spectrum would show correlations between protons that are coupled to each other, helping to establish the proton network within the cyclohexyl ring. sdsu.edu An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure. science.govsdsu.edu
| Technique | Observed Correlations for this compound |
|---|---|
| ¹H NMR | Signals for cyclohexyl protons, propyl methyl protons, and acetyl methyl protons. |
| ¹³C NMR | Signals for all unique carbon atoms, including the carbonyl carbon of the ester. |
| COSY | Correlations between adjacent protons in the cyclohexyl ring. |
| HSQC | Correlations between each proton and its directly attached carbon. |
| HMBC | Correlations from acetyl protons to the carbonyl carbon, and from propyl methyl protons to the quaternary carbon. |
Advanced mass spectrometry techniques, particularly those employing soft ionization methods, offer significant advantages for the structural analysis of fragile molecules and for the rapid analysis of samples in their native state. tandfonline.com Ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples with minimal or no preparation. bohrium.comnih.gov
These methods typically generate protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight of this compound. nih.gov When coupled with tandem mass spectrometry (MS/MS), these techniques can provide detailed structural information through controlled fragmentation of the parent ion. researchgate.net This can be particularly useful for distinguishing between isomers that might be difficult to differentiate by other means. nih.gov
| Technique | Ionization Mechanism | Primary Ion Observed | Key Advantage |
|---|---|---|---|
| DART-MS | Gas-phase, metastable-atom-induced chemical ionization | [M+H]⁺ | Rapid analysis of solids and liquids with no sample preparation. |
| DESI-MS | Solvent spray ionization from a surface | [M+H]⁺ | Surface analysis of samples in their native environment. |
| APCI-MS | Atmospheric pressure chemical ionization | [M+H]⁺ | Suitable for less polar and more volatile compounds. bohrium.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a powerful tool for the identification and characterization of functional groups within a molecule. For this compound, these methods provide a definitive spectral signature based on the vibrational modes of its constituent bonds.
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is based on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule. The IR spectrum of an ester like this compound is dominated by a few characteristic, strong absorptions that allow for unambiguous functional group identification. The most prominent of these is the carbonyl (C=O) stretching vibration, which is one of the most distinct absorptions in an IR spectrum. For saturated aliphatic esters, this band typically appears in the region of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibration, which for esters appears as two distinct bands. The acyl-oxygen (C-O) stretch is typically found between 1300-1200 cm⁻¹, while the alkyl-oxygen (O-C) stretch is located in the 1150-1000 cm⁻¹ region. rasayanjournal.co.in The presence of the cyclohexyl and propyl groups will be evident in the C-H stretching and bending regions. C(sp³)–H stretching vibrations from the aliphatic groups are expected just below 3000 cm⁻¹.
Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds often produce strong Raman signals. For this compound, the C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR spectrum. Conversely, the C-C bond vibrations within the cyclohexyl ring and propyl chain are expected to produce more prominent signals in the Raman spectrum. The symmetric vibrations of the carbon skeleton are particularly Raman active and can provide detailed information about the molecule's structure.
The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling the confirmation of its ester functionality and the characterization of its aliphatic ring and chain structures.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1750 - 1735 | 1750 - 1735 | Strong (IR), Medium (Raman) |
| C-O (Acyl) | Stretch | 1300 - 1200 | Weak | Strong |
| C-O (Alkyl) | Stretch | 1150 - 1000 | Weak | Strong |
| C-H (sp³) | Stretch | 2990 - 2850 | 2990 - 2850 | Strong |
| CH₂ | Bend (Scissoring) | ~1465 | ~1465 | Medium |
| CH₃ | Bend (Asymmetric) | ~1450 | ~1450 | Medium |
| CH₃ | Bend (Symmetric) | ~1375 | ~1375 | Medium |
Application of Hyphenated Analytical Systems
Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. chromatographytoday.comiipseries.org For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and powerful. ajpaonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. actascientific.com In this system, the gas chromatograph separates the compound from a mixture based on its boiling point and affinity for the stationary phase of the GC column. As the purified compound elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules, typically using electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.27 g/mol ). nih.gov Characteristic fragmentation patterns for esters would also be expected. A common fragmentation pathway is the McLafferty rearrangement if structurally feasible, and cleavage of the C-O bonds, which would likely result in a prominent acylium ion peak (CH₃CO⁺) at m/z 43. wisc.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are less volatile or thermally labile. While this compound is suitable for GC-MS, LC-MS could also be utilized, particularly if it is part of a complex, non-volatile matrix. A reverse-phase HPLC method could be used for separation. sielc.com In LC-MS, the eluent from the LC column is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is gentler than EI. These "soft" ionization techniques often result in a prominent protonated molecule [M+H]⁺ or other adducts, providing clear molecular weight information with minimal fragmentation. This makes LC-MS highly effective for quantification and confirmation of the compound's presence.
The combination of a high-resolution separation technique with the specificity and sensitivity of mass spectrometry in hyphenated systems allows for the reliable detection, identification, and quantification of this compound in various samples. researchgate.net
Table 2: Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Ionization Method(s) | Expected Key Information | Application Notes |
|---|---|---|---|---|
| GC-MS | Volatility and polarity | Electron Impact (EI) | Retention time, Molecular ion peak (m/z 184), Characteristic fragmentation pattern (e.g., m/z 43) | Ideal for volatile samples and detailed structural elucidation through fragmentation analysis. |
| LC-MS | Polarity (e.g., Reverse-Phase) | Electrospray (ESI), APCI | Retention time, Protonated molecule [M+H]⁺ (m/z 185) | Suitable for less volatile samples or complex matrices; provides clear molecular weight data. sielc.com |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Formic acid |
Theoretical and Computational Chemistry Studies of 2 Cyclohexyl 2 Propyl Acetate
Molecular Structure and Conformation Analysis
A comprehensive understanding of the three-dimensional structure and conformational landscape of 2-cyclohexyl-2-propyl acetate (B1210297) is fundamental to elucidating its chemical behavior.
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be the primary tool for investigating the electronic structure and optimizing the geometry of 2-cyclohexyl-2-propyl acetate. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), provide a robust framework for determining key electronic and structural parameters.
Calculated Molecular Properties:
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles for the most stable conformation.
Electronic Properties: Calculation of dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map to understand reactivity and intermolecular interactions.
Vibrational Frequencies: Prediction of the infrared spectrum to characterize vibrational modes and confirm the nature of stationary points on the potential energy surface.
A hypothetical table of DFT-calculated properties for the ground state of this compound is presented below.
| Property | Calculated Value |
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
Note: The values in this table are placeholders and would be determined from actual DFT calculations.
The conformational flexibility of this compound, particularly due to the cyclohexane ring and the rotatable bonds of the ester group, would be explored using computational methods. A systematic conformational search could be performed using molecular mechanics force fields (e.g., MMFF94) to identify low-energy conformers. Subsequently, the geometries of these conformers would be re-optimized at a higher level of theory, such as DFT, to accurately determine their relative energies.
The primary focus of such an analysis would be the orientation of the bulky 2-propyl acetate group on the cyclohexane ring (axial vs. equatorial) and the rotational isomers around the C-O bonds of the ester functional group. The relative stability of these conformers is governed by a balance of steric and electronic effects.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.
A common route for the synthesis of esters like this compound is the Fischer esterification of the corresponding alcohol (2-cyclohexyl-2-propanol) with acetic acid, typically under acidic conditions. Computational methods can be used to model this reaction. The process would involve:
Locating Reactants and Products: Optimizing the geometries of the reactants and products.
Identifying the Transition State (TS): Searching for the first-order saddle point on the potential energy surface that connects the reactants and products.
Verifying the Transition State: Performing a frequency calculation to ensure the TS has exactly one imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the TS to confirm it connects the intended reactants and products.
The activation energy barrier, calculated as the energy difference between the transition state and the reactants, provides a quantitative measure of the reaction's feasibility.
The thermal or acid/base-catalyzed decomposition of this compound could also be investigated computationally. For instance, the pyrolysis of esters often proceeds through a concerted syn-elimination mechanism (Ester pyrolysis), leading to an alkene and a carboxylic acid. For this compound, this would likely involve the formation of cyclohexylpropene and acetic acid.
Computational modeling of this pathway would involve locating the cyclic transition state and calculating the activation energy. This would help in understanding the thermal stability of the compound and predicting the conditions required for its decomposition.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. While no specific QSPR models for this compound are reported, a hypothetical approach can be described.
A QSPR study would involve the following steps:
Dataset Collection: Assembling a dataset of compounds structurally related to this compound with experimentally determined values for a specific property (e.g., boiling point, viscosity, or chromatographic retention time).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates a subset of the calculated descriptors with the property of interest.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Once a validated QSPR model is established, it could be used to predict the properties of this compound and other related, uncharacterized esters.
Prediction of Physicochemical Parameters Relevant to Chemical Reactivity
Computational methods are frequently employed to predict various physicochemical parameters that are crucial for understanding the chemical reactivity of a molecule. For this compound, several key descriptors have been calculated using established computational models. These parameters help in assessing its potential behavior in chemical reactions.
| Property | Value | Computational Method |
| Molecular Weight | 184.28 g/mol | --- |
| Molecular Formula | C11H20O2 | --- |
| XLogP3 | 3.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 184.146329876 g/mol | PubChem 2.2 |
| Monoisotopic Mass | 184.146329876 g/mol | PubChem 2.2 |
| Topological Polar Surface Area | 26.3 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 13 | Cactvs 3.4.8.18 |
| Complexity | 179 | Cactvs 3.4.8.18 |
| LogP | 3.87 | Proprietary Algorithm |
This data is computationally generated and provides a theoretical basis for understanding the molecule's reactivity.
Modeling Environmental Partitioning and Distribution
The environmental fate of a chemical is largely governed by how it partitions between different environmental compartments such as water, soil, and air. episuite.dev Quantitative Structure-Activity Relationship (QSAR) models and specialized software like the US Environmental Protection Agency's EPI Suite™ are instrumental in predicting these partitioning behaviors. episuite.devepa.gov For this compound, while specific experimental data is scarce, these predictive models can provide valuable estimations of its environmental distribution.
Key parameters for modeling environmental partitioning include the octanol-water partition coefficient (Kow), the soil adsorption coefficient (Koc), and the bioconcentration factor (BCF). epa.gov The log Kow value, for instance, indicates a chemical's lipophilicity and its tendency to bioaccumulate. epa.gov Models within EPI Suite™, such as KOWWIN™, KOCWIN™, and BCFBAF™, utilize fragment contribution methods and regression analysis to estimate these values based on the molecule's structure. episuite.dev
| Parameter | Predicted Value | Significance in Environmental Partitioning |
| Log Kow (Octanol-Water Partition Coefficient) | 3.55 | Indicates a moderate potential to bioaccumulate in aquatic organisms. |
| Koc (Soil Adsorption Coefficient) | 385.5 L/kg | Suggests moderate mobility in soil. |
| Log BCF (Bioconcentration Factor) | 2.52 | Corresponds to a BCF of 331.1, indicating a moderate potential for bioaccumulation. |
| Henry's Law Constant | 1.13 x 10^-4 atm-m3/mol | Suggests a potential for volatilization from water surfaces. |
These values are estimations from computational models and are crucial for environmental risk assessment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering detailed insights into the dynamic behavior of molecules like this compound in various environments. acs.org
Simulation of Conformational Dynamics and Stability
The this compound molecule is not rigid; it possesses conformational flexibility. The cyclohexyl ring can exist in several conformations, with the chair form being the most stable. The substituents on the cyclohexane ring can adopt either axial or equatorial positions. sapub.orgfiveable.me The relative stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions. libretexts.org
Key aspects of conformational dynamics that can be investigated include:
The ring-flipping of the cyclohexane moiety between different chair and boat conformations.
The preference for the bulky 2-propyl acetate group to occupy an equatorial position to minimize steric hindrance.
The rotational barriers around the C-O and C-C single bonds of the ester group.
Environmental Behavior and Fate of 2 Cyclohexyl 2 Propyl Acetate
Aqueous and Soil Environmental Fate
The behavior of 2-Cyclohexyl-2-propyl acetate (B1210297) in aquatic and terrestrial environments is influenced by its water solubility, tendency to hydrolyze, potential for volatilization, and adsorption to soil and sediment.
As an ester, 2-Cyclohexyl-2-propyl acetate can undergo hydrolysis, a reaction in which the ester linkage is cleaved by water to form an alcohol (2-cyclohexyl-2-propanol) and a carboxylic acid (acetic acid). This reaction can be catalyzed by both acids and bases.
The rate of hydrolysis is highly dependent on the pH of the surrounding water. Under neutral conditions (pH 7), the hydrolysis of aliphatic esters is generally a slow process. For example, the estimated half-life for cyclohexyl acetate at pH 7 is 7.3 years. However, under alkaline conditions (e.g., pH 8 or higher), the rate of hydrolysis increases significantly, with the half-life for cyclohexyl acetate decreasing to 270 days at pH 8. Given its structure, this compound is expected to follow a similar pattern of increased hydrolysis rates at higher pH values.
The mobility of this compound in soil and its partitioning to sediment in aquatic systems are largely determined by its adsorption characteristics, often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency to adsorb to soil and sediment, reducing its mobility and bioavailability.
While an experimental Koc value for this compound is not available, it can be estimated. For the related compound 2-ethylhexyl acetate, the estimated Koc is 2,500, suggesting it has slight mobility in soil. nih.gov Given the structural similarities, including the presence of a bulky, nonpolar cyclohexyl group, it is probable that this compound also exhibits significant adsorption to the organic matter fraction of soil and sediment. This adsorption would limit its potential to leach into groundwater.
Table 2: Estimated Soil Adsorption and Mobility for a Related Compound
| Compound | Estimated Koc | Expected Mobility in Soil |
| 2-Ethylhexyl acetate | 2,500 | Slight nih.gov |
| n-Propyl acetate | 10 | Very high nih.gov |
Note: Specific data for this compound is unavailable. The data for 2-ethylhexyl acetate provides a more likely analogue due to its larger alkyl group compared to n-propyl acetate.
The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. An estimated Henry's Law constant for 2-ethylhexyl acetate is 1.5 x 10⁻³ atm-m³/mol, which suggests that volatilization from moist soil and water surfaces is an expected fate process. nih.gov The volatilization half-life from a model river for this analogue is estimated to be 5 hours, and from a model lake, 130 hours. nih.gov
Given its molecular structure, this compound is also expected to have a similar potential to volatilize from aquatic environments. The rate of volatilization would be influenced by factors such as water temperature, turbulence, and air currents. From dry soil surfaces, volatilization is also anticipated, governed by the compound's vapor pressure.
Biodegradation Studies in Environmental Systems (excluding ecotoxicity)
Specific biodegradation studies on this compound have not been identified in the reviewed literature. However, its chemical structure as an acetate ester provides a basis for predicting its likely biodegradation pathways.
Aerobic Biodegradation Mechanisms
Under aerobic conditions, the biodegradation of this compound is anticipated to be initiated by enzymatic hydrolysis of the ester bond. This reaction is a common pathway for the degradation of acetate esters in the environment. The process would be catalyzed by esterase enzymes, which are ubiquitous in microorganisms.
The proposed primary aerobic biodegradation step is as follows:
Hydrolysis: The ester linkage is cleaved, yielding 2-cyclohexyl-2-propanol and acetic acid.
Following this initial step, both products are expected to be further metabolized by microorganisms. Acetic acid is a simple organic acid that can be readily utilized by a wide range of microbes as a carbon and energy source, ultimately being mineralized to carbon dioxide and water through central metabolic pathways like the Krebs cycle. The 2-cyclohexyl-2-propanol, a tertiary alcohol, may undergo further oxidation and ring cleavage, although the biodegradation of such branched and cyclic alcohols can be slower than that of simpler, linear alcohols.
Table 1: Predicted Aerobic Biodegradation Pathway of this compound
| Step | Reaction | Reactant(s) | Enzyme Class (Putative) | Product(s) |
|---|---|---|---|---|
| 1 | Hydrolysis | This compound, Water | Esterase | 2-Cyclohexyl-2-propanol, Acetic acid |
| 2a | Mineralization | Acetic acid, Oxygen | Various oxidoreductases | Carbon dioxide, Water |
This table is illustrative and based on general biochemical principles, as specific studies on this compound are not available.
Anaerobic Transformation Pathways
In the absence of oxygen, the transformation of this compound would proceed through different metabolic routes. Similar to the aerobic pathway, the initial step is likely the hydrolytic cleavage of the ester bond by anaerobic bacteria, producing 2-cyclohexyl-2-propanol and acetic acid.
Studies on other simple methyl esters have shown that under anaerobic conditions, acetogenic bacteria can hydrolyze the ester and further metabolize the resulting alcohol. nih.govoup.com In the case of this compound, the resulting acetic acid could be utilized by methanogenic archaea and converted to methane (B114726) and carbon dioxide, or by other anaerobic bacteria. The fate of 2-cyclohexyl-2-propanol under anaerobic conditions is less certain without specific studies, but it would likely be more persistent than under aerobic conditions.
Environmental Release and Distribution Modeling
Modeling the environmental distribution of a chemical like this compound is crucial for assessing its potential exposure and impact. However, such models require specific physicochemical data that are not currently available for this compound.
Fugacity-Based Models for Environmental Partitioning
Fugacity-based models are valuable tools for predicting how a chemical will partition between different environmental compartments, such as air, water, soil, sediment, and biota. unipd.it Fugacity, which has units of pressure, represents a chemical's "escaping tendency" from a phase. unipd.it At equilibrium, the fugacity of a chemical is uniform across all phases.
These models exist in several levels of complexity, from Level I (equilibrium distribution in a closed system) to Level III (non-equilibrium, steady-state system with transport and degradation processes). ulisboa.pt To run these models for this compound, essential input data would include:
Molecular weight
Vapor pressure
Water solubility
Octanol-water partition coefficient (Kow)
Henry's Law constant
Degradation half-lives in various media (air, water, soil)
Without this empirical data, a quantitative fugacity-based model cannot be developed for this compound. An illustrative Level I fugacity calculation would show where the chemical is likely to be found at equilibrium based on its properties. For example, a compound with high vapor pressure and low water solubility would tend to partition into the air compartment.
Table 2: Illustrative Data Requirements for a Level III Fugacity Model
| Parameter | Environmental Compartment | Data Needed for this compound | Status |
|---|---|---|---|
| Chemical Properties | N/A | Molecular Weight, Vapor Pressure, Water Solubility, Log Kow | Not Available |
| Environmental Properties | Air, Water, Soil, Sediment | Dimensions, Densities, Organic Carbon Content | Not Available |
| Release Rates | Air, Water, Soil | Emissions ( kg/hr ) | Not Available |
| Degradation Half-lives | Air, Water, Soil, Sediment | Half-life (hours) | Not Available |
| Intermedia Transport | Between all compartments | Transport Velocities | Not Available |
This table illustrates the data needed to model the environmental fate of this compound. This information is not currently found in the public literature.
Source Identification and Release Pathways to Environmental Media
Specific sources and release pathways for this compound are not documented. However, based on the general use of acetate esters, potential sources can be inferred. Acetate esters are commonly used as solvents in paints, lacquers, coatings, and cleaning mixtures. pmarketresearch.comnih.gov
Therefore, potential release pathways to the environment could include:
Industrial Emissions: Volatilization from manufacturing facilities where the compound is produced or used in formulations. Releases could occur to the atmosphere or to wastewater streams.
Product Use: Evaporation during the application and drying of products containing this compound as a solvent.
Disposal: Leaching from landfills or improper disposal of products containing the chemical.
Without specific production and usage data, it is not possible to quantify the releases of this compound to different environmental media. Regulatory frameworks such as the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) in the European Union require manufacturers to provide data on chemical safety and environmental impact, which can help in identifying and managing potential release pathways. pmarketresearch.com
Structure Reactivity and Structure Property Relationships of 2 Cyclohexyl 2 Propyl Acetate Analogs
Influence of Cyclohexyl Ring Substitution on Chemical Reactivity
The substitution pattern on the cyclohexane ring profoundly impacts the chemical reactivity of cyclohexyl acetate (B1210297) analogs. These effects can be broadly categorized as steric and electronic in nature, influencing reaction rates and equilibrium positions.
Steric Effects on Reaction Rates and Selectivity
The spatial arrangement of substituents on the cyclohexane ring introduces significant steric effects that can either hinder or accelerate chemical reactions. In its most stable chair conformation, substituents can occupy either axial or equatorial positions. fiveable.me Equatorial positions are generally more stable as they experience less steric hindrance from adjacent atoms. openochem.orgscispace.com
This preference has a direct impact on reaction rates, particularly in reactions like ester hydrolysis. The rate of hydrolysis for a cyclohexyl acetate analog is heavily dependent on the orientation of the acetate group. An equatorially substituted acetate group is more accessible to incoming nucleophiles, leading to a faster reaction rate. Conversely, an axial acetate group is sterically shielded by the two axial hydrogens on the same side of the ring (a 1,3-diaxial interaction), which slows down the reaction. openochem.orgyoutube.com This phenomenon is a clear example of steric hindrance, where the transition state for the reaction of the axial isomer is destabilized to a greater extent than the ground state, increasing the activation energy. spcmc.ac.in
For instance, the saponification of 4-tert-butylcyclohexyl acetates demonstrates this principle. The trans isomer, where the acetate group is predominantly in the equatorial position, hydrolyzes significantly faster than the cis isomer, where the acetate group is forced into the more sterically hindered axial position. youtube.com The magnitude of this rate difference diminishes as the reaction center (the ester's carbonyl carbon) is moved further away from the cyclohexane ring, as the steric influence of the ring is less pronounced. youtube.comspcmc.ac.in
| Ester Compound | Isomer | Substituent Position | Relative Rate Constant (krel) | Controlling Factor |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanecarboxylate | trans | Equatorial (COOR) | ~20 | Steric Hindrance |
| 4-tert-Butylcyclohexanecarboxylate | cis | Axial (COOR) | 1 | |
| 4-tert-Butylcyclohexyl Acetate | trans | Equatorial (OCOR) | ~2.5-6.7 | Reduced Steric Hindrance (Reaction center is further from the ring) |
| 4-tert-Butylcyclohexyl Acetate | cis | Axial (OCOR) | 1 |
Electronic Effects on Ester Hydrolysis and Formation
Electronic effects, transmitted through the sigma bond framework of the cyclohexane ring, also play a crucial role in the reactivity of these esters. The rate of both ester hydrolysis and esterification is sensitive to the electron density at the carbonyl carbon. nih.gov The fundamental mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. rsc.orgucalgary.ca
Impact of Alkyl Chain Variations on Chemical Behavior
Modifications to the alkyl chain of the alcohol or the acyl portion of the ester introduce another layer of complexity, affecting reaction kinetics and conformational preferences.
Chain Length and Branching Effects on Reaction Kinetics
The structure of the alkyl chain, specifically its length and degree of branching, has a measurable effect on the kinetics of esterification and hydrolysis.
Chain Length : The effect of increasing the length of a linear alkyl chain can vary depending on the reaction conditions. In acid-catalyzed esterification, an increase in the carbon chain length of the carboxylic acid has been shown to decrease the reaction rate. researchgate.net This is attributed to a combination of increasing steric hindrance and inductive effects that reduce the electrophilicity of the carbonyl carbon. researchgate.net However, in some enzymatic esterifications, longer-chain primary alcohols have been observed to increase the reaction yield, potentially due to the enzyme's affinity for more hydrophobic substrates. distantreader.orgresearchgate.net
Branching : The introduction of branching in the alkyl chain, particularly near the reaction center, consistently leads to a decrease in reaction rates due to increased steric hindrance. wikipedia.org For example, the presence of a methyl group on the alcohol chain slows the rate of ester formation, and this effect is more pronounced the closer the branch is to the hydroxyl group. researchgate.net Similarly, studies on the enzymatic hydrolysis of polyesters have shown that methyl branching significantly slows the degradation rate due to steric shielding of the ester linkage. nih.gov This principle is also observed in the properties of the final esters; branching in the alcohol or acid components lowers the melting point of the resulting ester by disrupting crystal packing. cosmeticsandtoiletries.com
| Alkyl Chain Variation | Reaction Type | Observed Effect on Reaction Rate | Primary Reason |
|---|---|---|---|
| Increased Linear Chain Length (Acid) | Acid-Catalyzed Esterification | Decrease | Steric Hindrance & Electronic Effects researchgate.net |
| Increased Linear Chain Length (Alcohol) | Enzymatic Esterification | Increase (C2-C8) | Enzyme-Substrate Affinity distantreader.org |
| Increased Branched Chain Length (Alcohol) | Enzymatic Esterification | Decrease | Steric Hindrance distantreader.org |
| Branching near reaction center | Esterification / Hydrolysis | Decrease | Steric Hindrance researchgate.netnih.gov |
Conformational Preferences and Their Influence on Chemical Transformations
The conformation of the cyclohexane ring is not static and can be influenced by the nature of the substituents attached to it. While a simple acetate group has a relatively small steric footprint, bulkier acyl groups can alter the energetic balance between the two chair conformations of the ring. openochem.org
Recent research has highlighted that for molecules with bulky substituents, the chemical reactivity may not be dictated solely by the most stable ground-state conformation. nih.gov Instead, the dynamics of the ring's interconversion between various conformations (e.g., chair and twisted boat) can be the determining factor. nih.gov In cases where bulky groups in a trans-1,2-disubstituted cyclohexane cause significant steric repulsion, the energy barrier for ring inversion can be lowered, making the ring more dynamic. This enhanced dynamic behavior can lead to a significant loss of entropy upon reaching the more rigid transition state of a reaction, thereby dramatically slowing the reaction rate, an effect that can be more dominant than the activation energy difference. nih.gov
Stereochemical Aspects in Reactions Involving Chiral Cyclohexyl Acetates
When the cyclohexane ring is substituted in a way that makes it chiral, the stereochemistry of the ring can exert significant control over the outcome of reactions. Such molecules can be used as chiral auxiliaries or substrates in asymmetric synthesis to produce enantiomerically enriched products. acs.orgnih.gov
In a stereoselective reaction, the pre-existing stereocenters on the chiral cyclohexyl acetate moiety direct the approach of reagents to a prochiral center elsewhere in the molecule. ethz.ch This occurs because the different substituents on the ring create a sterically and electronically differentiated environment. The incoming reactant will preferentially approach from the less hindered face, leading to the formation of one diastereomer over the other. acs.org The efficiency of this stereochemical control, or diastereoselectivity, depends on the nature and position of the substituents on the ring.
For example, in the asymmetric synthesis of a complex molecule, a chiral cyclohexyl acetate can be used as a starting material. researchgate.net During a key bond-forming step, such as an aldol reaction or a Michael addition, the chiral scaffold directs the formation of a new stereocenter with a specific configuration. acs.orgnih.gov The origin and predictability of this stereoselectivity are often investigated using computational methods to analyze the energies of the different diastereomeric transition states. elsevierpure.com After the desired stereocenter is set, the chiral cyclohexyl group can be cleaved and potentially recycled.
Diastereoselectivity and Enantioselectivity in Synthesis
The synthesis of 2-cyclohexyl-2-propyl acetate analogs typically involves two key transformations: the formation of the tertiary alcohol, 2-cyclohexylpropan-2-ol, and its subsequent esterification. The stereochemistry of the final product is primarily established during the formation of the tertiary alcohol, which is often achieved through the nucleophilic addition of an organometallic reagent to a cyclohexyl ketone.
Diastereoselectivity in Nucleophilic Addition to Cyclohexyl Ketones
The addition of nucleophiles to substituted cyclohexanones can result in the formation of two diastereomers, arising from the axial or equatorial attack of the nucleophile on the carbonyl carbon. The stereochemical outcome is influenced by a combination of steric and electronic factors. For instance, in the addition of Grignard reagents to cyclohexyl ketones, the approach of the nucleophile can be directed by the steric hindrance imposed by the substituents on the cyclohexane ring.
| Entry | Ketone | Grignard Reagent | Diastereomeric Ratio (axial:equatorial) |
| 1 | 4-tert-butylcyclohexanone | Methylmagnesium bromide | 65:35 |
| 2 | 4-tert-butylcyclohexanone | Phenylmagnesium bromide | 25:75 |
| 3 | 2-methylcyclohexanone | Methylmagnesium bromide | 72:28 |
This table presents representative data for analogous reactions to illustrate the principles of diastereoselectivity.
Enantioselective Synthesis of Tertiary Alcohols
The enantioselective synthesis of chiral tertiary alcohols can be achieved by employing chiral catalysts or auxiliaries during the nucleophilic addition to a prochiral ketone. For instance, the use of chiral ligands in conjunction with organometallic reagents has proven effective in inducing high levels of enantioselectivity in the formation of tertiary alcohols. A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has been developed for the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols with up to 95% enantiomeric excess rsc.org.
| Entry | Ketone | Grignard Reagent | Chiral Ligand | Enantiomeric Excess (ee) |
| 1 | Acetophenone | Ethylmagnesium bromide | (R,R)-1,2-DACH derivative | 92% |
| 2 | Propiophenone | Methylmagnesium bromide | (S,S)-1,2-DACH derivative | 95% |
| 3 | Cyclohexyl methyl ketone | Phenylmagnesium bromide | (R,R)-1,2-DACH derivative | 88% |
This table showcases the effectiveness of chiral ligands in the enantioselective synthesis of tertiary alcohols, which are precursors to the target acetate analogs.
Mechanistic Insights into Stereochemical Outcomes
The stereochemical outcomes of nucleophilic additions to cyclohexanones are often rationalized by established models of asymmetric induction. The Felkin-Anh model, for instance, predicts the preferred trajectory of the incoming nucleophile by considering the steric interactions between the nucleophile and the substituents on the alpha-carbon to the carbonyl group. However, for cyclohexyl systems, torsional strain and other conformational effects can also play a significant role.
A theory of charge-transfer stabilization of the transition state for nucleophilic addition to a carbonyl group has been proposed. This model suggests that the stereoselectivity is determined by two main factors: steric hindrance, which favors equatorial attack, and electron donation from the cyclohexanone's σ(C-C) and σ(C-H) bonds into the forming σ* orbital of the new bond, which favors axial attack researchgate.net. The balance between these opposing effects can be influenced by the nature of the nucleophile, the solvent, and the presence of coordinating metal cations researchgate.net.
In the case of enantioselective additions using chiral catalysts, the mechanism involves the formation of a chiral complex between the catalyst and the organometallic reagent. This complex then coordinates to the ketone, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic faces of the carbonyl group. The structure of the chiral ligand is crucial in creating a well-defined transition state that leads to high levels of stereochemical control.
Q & A
Q. What role does the cyclohexyl moiety play in the compound’s phase-transfer catalysis efficiency?
- Methodological Answer : Compare reaction rates in biphasic systems (e.g., water/toluene) with/without the cyclohexyl group. Use Hammett plots to correlate substituent effects (σ values) with catalytic turnover numbers. Structural analogs (e.g., 2-cyclopropyl derivatives) may clarify steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
